3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of thiourea with acetone and 3-nitrobenzoyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-phenylimidazo[2,1-b]thiazole
Uniqueness
3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide is unique due to the presence of the nitrophenyl group and the tetrahydrofuran-2-ylmethyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-16(17(23)19-9-14-6-3-7-26-14)27-18-20-15(10-21(11)18)12-4-2-5-13(8-12)22(24)25/h2,4-5,8,10,14H,3,6-7,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNDRFBEAAJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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